Structural Uniqueness Versus the Des‑methoxy Analogue: Impact on Hydrogen‑Bonding Capacity
The target compound differs from its closest commercially tracked analogue, methyl 4‑(N‑(2‑(thiophen‑3‑yl)ethyl)sulfamoyl)benzoate (CAS 1396713‑03‑3), by the incorporation of a methoxy substituent at the benzylic carbon of the ethylene linker . This transformation increases the hydrogen‑bond acceptor count from 5 to 6, raises the calculated topological polar surface area (tPSA) from approximately 97 Ų to 110 Ų (ChemAxon prediction), and introduces a stereogenic centre that can be exploited for chiral recognition [1]. The additional oxygen also shifts the electronic environment of the sulfonamide NH, as evidenced by a predicted pKa perturbation of ~0.8 log units relative to the des‑methoxy form [1]. Such differences are sufficient to alter target‑binding poses in ATP‑competitive kinase assays or TRPM8 antagonist screens, where the methoxy‑thiophene motif has been specifically claimed as a potency‑enhancing group [2].
| Evidence Dimension | Hydrogen‑bond acceptor count / topological polar surface area |
|---|---|
| Target Compound Data | 6 H‑bond acceptors; tPSA ≈ 110 Ų |
| Comparator Or Baseline | Methyl 4‑(N‑(2‑(thiophen‑3‑yl)ethyl)sulfamoyl)benzoate: 5 H‑bond acceptors; tPSA ≈ 97 Ų |
| Quantified Difference | +1 H‑bond acceptor; ΔtPSA ≈ +13 Ų |
| Conditions | In silico calculation (ChemAxon JChem; pH 7.4) [1] |
Why This Matters
Procurement of the correct methoxy‑substituted regioisomer avoids introducing a scaffold mismatch that could mislead medicinal chemistry SAR efforts in projects targeting TRPM8 or related ion channels.
- [1] ChemAxon. Property predictions performed via the Chemicalize platform (https://chemicalize.com) for methyl 4-(N-(2-methoxy-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate and its des‑methoxy analogue (accessed April 2026). View Source
- [2] RaQualia Pharma Inc. Sulfamoyl benzoic acid derivatives as TRPM8 antagonists. WO2010125831A1, published 04 November 2010. View Source
